molecular formula C27H33ClN2O2 B12757160 Ajmalinium, N(sup 4)-benzyl-, chloride CAS No. 168610-89-7

Ajmalinium, N(sup 4)-benzyl-, chloride

Cat. No.: B12757160
CAS No.: 168610-89-7
M. Wt: 453.0 g/mol
InChI Key: JHCLKYKERNMDFQ-IOSLNQHJSA-M
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Description

N4-Benzylajmalinium chloride is a quaternary ammonium compound derived from ajmaline, an alkaloid found in the roots of Rauwolfia serpentina. This compound is known for its significant antiarrhythmic properties and has been studied extensively for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N4-Benzylajmalinium chloride can be synthesized by the alkylation of ajmaline with benzyl chloride. The reaction typically involves dissolving ajmaline in ethanol and adding benzyl chloride. The mixture is then incubated at 60°C for about 3 hours, resulting in the formation of N4-Benzylajmalinium chloride as a precipitate .

Industrial Production Methods

The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-Benzylajmalinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides under mild conditions.

    Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of N4-Benzylajmalinium chloride .

Scientific Research Applications

N4-Benzylajmalinium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-Benzylajmalinium chloride involves its interaction with ion channels in cardiac cells, leading to the stabilization of the cardiac rhythm. The compound targets sodium and potassium channels, modulating their activity and preventing abnormal heart rhythms. This action is primarily due to the quaternary ammonium group, which interacts with the ion channels and alters their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzylajmalinium chloride is unique due to its specific structure, which combines the antiarrhythmic properties of ajmaline with the enhanced stability and reactivity provided by the quaternary ammonium group. This makes it particularly effective in stabilizing cardiac rhythms and offers potential advantages over other similar compounds in therapeutic applications .

Properties

CAS No.

168610-89-7

Molecular Formula

C27H33ClN2O2

Molecular Weight

453.0 g/mol

IUPAC Name

(9R,10S,13S,14R,15R,16S)-15-benzyl-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;chloride

InChI

InChI=1S/C27H33N2O2.ClH/c1-3-17-18-13-21-24-27(19-11-7-8-12-20(19)28(24)2)14-22(23(18)25(27)30)29(21,26(17)31)15-16-9-5-4-6-10-16;/h4-12,17-18,21-26,30-31H,3,13-15H2,1-2H3;1H/q+1;/p-1/t17-,18?,21-,22-,23?,24-,25?,26+,27?,29-;/m0./s1

InChI Key

JHCLKYKERNMDFQ-IOSLNQHJSA-M

Isomeric SMILES

CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC7=CC=CC=C7)O.[Cl-]

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC6=CC=CC=C6)C7=CC=CC=C7N4C.[Cl-]

Origin of Product

United States

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